molecular formula C26H21NO2 B3646413 3-(benzyloxy)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

3-(benzyloxy)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

Cat. No.: B3646413
M. Wt: 379.4 g/mol
InChI Key: ZBXDNQOAHFNRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group and a dihydroacenaphthylenyl moiety attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Benzyloxybenzene: This involves the reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions to form benzyloxybenzene.

    Formation of Dihydroacenaphthylenyl Intermediate: The dihydroacenaphthylenyl moiety is synthesized through a series of reactions, including cyclization and hydrogenation of acenaphthylene.

    Coupling Reaction: The final step involves the coupling of benzyloxybenzene with the dihydroacenaphthylenyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Benzyloxybenzene can be converted to benzaldehyde or benzoic acid.

    Reduction: Benzamide can be reduced to benzylamine.

    Substitution: Various substituted derivatives of the original compound can be formed depending on the reagents used.

Scientific Research Applications

3-(benzyloxy)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The dihydroacenaphthylenyl moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-3-(1,2-dihydroacenaphthylen-5-yl)thiourea
  • 2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione

Uniqueness

3-(benzyloxy)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO2/c28-26(21-9-4-10-22(16-21)29-17-18-6-2-1-3-7-18)27-24-15-14-20-13-12-19-8-5-11-23(24)25(19)20/h1-11,14-16H,12-13,17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXDNQOAHFNRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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